molecular formula C39H75N17O11 B12396204 Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala

Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala

Cat. No.: B12396204
M. Wt: 958.1 g/mol
InChI Key: DFXBLVYBUIDYHO-VXBMVYAYSA-N
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Description

The S6 peptide is a segment derived from the S6 transmembrane segment of the KvAP channel, a bacterial potassium channel. This peptide is known for its ability to form ion channels in lipid bilayer membranes and has been extensively studied for its role in ion channel gating and cooperativity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The S6 peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes steps such as deprotection, coupling, and cleavage .

Industrial Production Methods

Industrial production of peptides like the S6 peptide typically involves automated SPPS, which allows for high-throughput synthesis and precise control over reaction conditions. This method ensures high purity and yield of the desired peptide .

Chemical Reactions Analysis

Types of Reactions

The S6 peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The S6 peptide forms ion channels in lipid bilayer membranes, allowing the selective passage of ions. This process involves the cooperative gating of multiple peptide channels, which is influenced by membrane potential and peptide concentration. The peptide interacts with lipid molecules to form a stable channel structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The S6 peptide is unique in its ability to form ion channels independently, unlike other S6-related proteins that function as part of larger complexes. This property makes it a valuable tool for studying ion channel behavior and membrane dynamics .

Properties

Molecular Formula

C39H75N17O11

Molecular Weight

958.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C39H75N17O11/c1-19(2)15-25(32(62)52-23(10-7-13-48-38(43)44)30(60)50-21(5)36(66)67)54-34(64)27(17-57)56-35(65)28(18-58)55-33(63)26(16-20(3)4)53-31(61)24(11-8-14-49-39(45)46)51-29(59)22(40)9-6-12-47-37(41)42/h19-28,57-58H,6-18,40H2,1-5H3,(H,50,60)(H,51,59)(H,52,62)(H,53,61)(H,54,64)(H,55,63)(H,56,65)(H,66,67)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

DFXBLVYBUIDYHO-VXBMVYAYSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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